molecular formula C₃₉H₅₇D₈N₅O₈ B1150421 D8-Mmaf

D8-Mmaf

Cat. No. B1150421
M. Wt: 740.01
InChI Key: MFRNYXJJRJQHNW-BPAOIQOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D8-MMAF is a deuterated form of MMAF, which is a microtubule disrupting agent.

Scientific Research Applications

Studies Indirectly Relevant to D8-Mmaf

  • Sperm Flagella Abnormalities and Infertility

    • DNAH8 Variants and Male Infertility: Bi-allelic variants in DNAH8 lead to multiple morphological abnormalities of sperm flagella (MMAF), a severe form of asthenoteratozoospermia characterized by immotile spermatozoa with malformed or absent flagella, causing male infertility (Liu et al., 2020).
    • Further Research on DNAH8 and MMAF: Another study expands the phenotypic spectrum of patients with DNAH8-related MMAF worldwide, showing the genetic heterogeneity of this condition (Dil et al., 2022).
  • Methyl Methacrylate (MMA) Polymerization Studies

    • Polymerization of Perdeuterated Methyl Methacrylate: A study on the mechanism of polymerization of methyl methacrylate (MMA-d8) in tetrahydrofuran with butyllithium at −78°C (Hatada et al., 1981).
  • Other Relevant Research

    • Machine Learning in Diabetes Research: A systematic review on the applications of machine learning and data mining in diabetes research, which might be relevant in a broader context of biomedical data analysis (Kavakiotis et al., 2017).

properties

Product Name

D8-Mmaf

Molecular Formula

C₃₉H₅₇D₈N₅O₈

Molecular Weight

740.01

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1/i4D3,5D3,24D,33D

InChI Key

MFRNYXJJRJQHNW-BPAOIQOGSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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